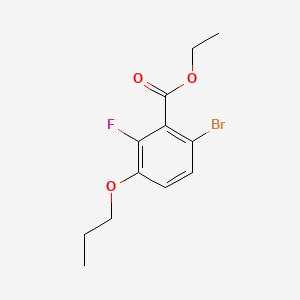

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate

Description

Properties

Molecular Formula |

C12H14BrFO3 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

ethyl 6-bromo-2-fluoro-3-propoxybenzoate |

InChI |

InChI=1S/C12H14BrFO3/c1-3-7-17-9-6-5-8(13)10(11(9)14)12(15)16-4-2/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

ZWIFOHJJKNQTBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Br)C(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromo-2-fluorobenzoic Acid Intermediate

A critical precursor for the target compound is 6-bromo-2-fluorobenzoic acid, which can be synthesized through a multi-step process involving nitration, reduction, diazotization, and hydrolysis, as detailed in patent CN102795993B:

- Step 1: Nitration

Adjacent fluorobenzonitrile is nitrated using sulfuric acid and a nitrating agent (saltpetre) at low temperatures (-2 to 2 °C). - Step 2: Nitro Reduction

The nitro group is reduced using a mixture of iron powder and ammonium chloride at 85–100 °C to yield the corresponding amino derivative. - Step 3: Diazotization and Hydrolysis

The amino group is converted to a diazonium salt using sodium nitrite and then hydrolyzed in the presence of copper sulfate and sodium hypophosphite to yield 6-bromo-2-fluorobenzoic acid.

This method provides a reliable route to the key acid intermediate with good yield and purity.

Esterification to Ethyl Benzoate

The conversion of 6-bromo-2-fluorobenzoic acid to its ethyl ester is typically achieved by reaction with ethyl chloroformate or via Fischer esterification under acidic conditions:

- Using Ethyl Chloroformate

The acid is reacted with ethyl chloroformate in the presence of an acid acceptor such as triethylamine at 0 to 30 °C. The reaction proceeds in an ether solvent like tetrahydrofuran or dioxane. - Fischer Esterification

Alternatively, refluxing the acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) can yield the ethyl ester.

Detailed Reaction Conditions and Catalysts

Catalysts and Reagents

| Step | Catalyst/Reagent | Solvent/Diluent | Temperature Range | Notes |

|---|---|---|---|---|

| Nitration | Saltpetre (nitrating agent) | Sulfuric acid | -2 to 2 °C | Slow addition under stirring |

| Nitro reduction | Iron powder + ammonium chloride | Water | 85–100 °C | Maintained at ~90 °C |

| Diazotization and hydrolysis | Sodium nitrite, copper sulfate, sodium hypophosphite | Water + sulfuric acid | -5 to 5 °C (diazotization), 50–60 °C (hydrolysis) | Controlled addition and stirring |

| Esterification (chloroformate) | Ethyl chloroformate, triethylamine | Ether solvents (THF, dioxane) | 0 to 30 °C | Acid acceptor essential |

| Etherification (propoxy group) | Propyl bromide, K2CO3 | DMF or similar aprotic solvent | Reflux or 50–80 °C | Nucleophilic substitution |

Phase Transfer Catalysts and Lewis Acids

- Phase transfer catalysts such as triethylbenzylammonium bromide and methyltrioctylammonium chloride (Aliquat 336) are frequently used to enhance reaction rates in ether solvents.

- Lewis acids like boron trifluoride or aluminum chloride may be employed to activate intermediates or facilitate esterification.

Summary Table of Preparation Routes

| Preparation Stage | Method/Variant | Key Reagents & Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1. Synthesis of 6-bromo-2-fluorobenzoic acid | Multi-step nitration, reduction, diazotization | Adjacent fluorobenzonitrile, sulfuric acid, saltpetre, iron powder, ammonium chloride, sodium nitrite, copper sulfate | 6-bromo-2-fluorobenzoic acid (yellow powder) |

| 2. Esterification to ethyl ester | Reaction with ethyl chloroformate or Fischer esterification | Ethyl chloroformate, triethylamine, ether solvents or ethanol + acid catalyst | Ethyl 6-bromo-2-fluorobenzoate |

| 3. Introduction of propoxy group | Alkylation of 3-hydroxy intermediate or nucleophilic substitution | Propyl bromide, K2CO3, DMF, phase transfer catalyst | This compound |

Research Findings and Yield Considerations

- The nitration and reduction steps yield the amino intermediate with high selectivity when temperature and reagent ratios are carefully controlled.

- Esterification using ethyl chloroformate in the presence of acid acceptors typically achieves yields above 85% with minimal side reactions.

- Alkylation to introduce the propoxy group proceeds efficiently under phase transfer catalysis, with yields reported in literature ranging from 70% to 90%, depending on solvent and base choice.

- Use of Lewis acid catalysts can improve reaction rates and selectivity in esterification and substitution steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 3-chlorobenzoate (CAS 128-76-3): Substituted with chlorine at position 3 .

Ethyl 3-cyclopropyl-4-fluorobenzoate (CAS 1073733-84-5): Combines a cyclopropyl group (position 3) and fluorine (position 4) .

Ethyl 3-ethoxy-3-iminopropionate hydrochloride (CAS 2318-25-4): Features an ethoxy group and an imino moiety .

Substituent Effects on Properties

| Compound | Substituents | Key Properties Influenced |

|---|---|---|

| This compound | Br (C6), F (C2), OPr (C3) | High lipophilicity, steric hindrance at C3, electron-deficient aromatic ring |

| Ethyl 3-chlorobenzoate | Cl (C3) | Moderate polarity, lower molecular weight, faster ester hydrolysis |

| Ethyl 3-cyclopropyl-4-fluorobenzoate | Cyclopropyl (C3), F (C4) | Enhanced steric bulk, altered electronic profile due to cyclopropyl’s electron-withdrawing nature |

| Ethyl 3-ethoxy-3-iminopropionate | EtO (C3), imino (C3) | Increased solubility in polar solvents, potential for tautomerism |

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to chlorine or fluorine .

- Ether vs. Alkyl Groups: The propoxy group (C3) in the target compound enhances steric hindrance and lipophilicity relative to smaller substituents like ethoxy or imino groups .

- Electronic Modulation : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to specific positions, whereas cyclopropyl groups introduce steric and electronic complexity .

Research Findings and Reactivity Insights

- Hydrolysis Stability : Electron-withdrawing groups (e.g., F, Br) adjacent to the ester carbonyl accelerate hydrolysis under basic conditions, as seen in comparative studies of halogenated benzoates .

- Synthetic Utility: The propoxy group in this compound offers a handle for further functionalization (e.g., dealkylation or ether cleavage), a feature less accessible in analogs like Ethyl 3-ethoxy-3-iminopropionate .

- Crystallography : While SHELX programs () are widely used for structural elucidation, the bulky substituents in the target compound may complicate crystallization compared to simpler analogs like Ethyl 3-chlorobenzoate .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 6-bromo-2-fluoro-3-propoxybenzoate with high purity?

- Methodology : Optimize regioselective bromination and fluorination using precursors like 2-bromo-6-fluorobenzoic acid derivatives (e.g., CAS 2252-37-1) . Employ column chromatography with silica gel (hexane/ethyl acetate gradients) for purification. Validate purity via HPLC (≥95.0% HLC purity standards) and monitor by TLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : Assign and peaks using DEPT-135 to distinguish CH, CH, and CH groups. Fluorine coupling () in NMR identifies substituent positions.

- MS : Observe molecular ion [M+H] at m/z 305 (CHBrFO) with isotopic patterns for bromine (1:1 ratio for /) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against known impurities (e.g., unreacted 2-bromo-6-fluorobenzonitrile, CAS 79544-27-7) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural elucidation of halogenated benzoates?

- Methodology : Use SHELXL for refinement, leveraging high-resolution X-ray data. Address twinning or disorder by applying restraints to bond lengths/angles for Br and F substituents. Validate with R-factor convergence (<5%) and electron density maps .

Q. How to design experiments to investigate regioselective introduction of substituents in similar benzoate esters?

- Methodology :

- Synthetic Routes : Compare electrophilic aromatic substitution (EAS) reactivity using directing groups (e.g., propoxy vs. ester). For example, bromination at the 6-position is favored due to steric and electronic effects of the 3-propoxy group .

- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps.

Q. How can computational approaches predict the reactivity of the propoxy group in this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Analyze nucleophilic attack susceptibility at the ester carbonyl using Fukui indices. Validate with experimental hydrolysis rates under basic conditions .

Key Research Findings

- Synthetic Challenges : Bromination at the 6-position is sterically hindered by the 3-propoxy group, requiring elevated temperatures (80–100°C) .

- Metabolic Applications : Ethyl esters like this compound serve as intermediates in metabolic pathway studies, particularly for probing esterase activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.